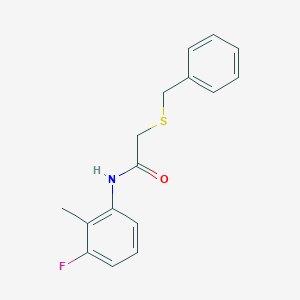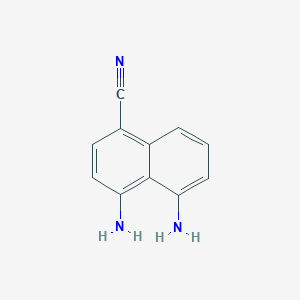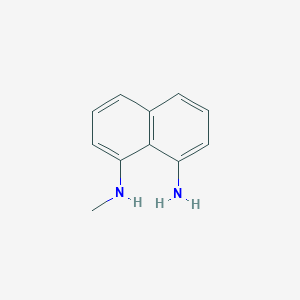![molecular formula C14H23NO B249562 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID). It is used to treat pain, fever, and inflammation. Ibuprofen lysine is a derivative of ibuprofen, which is widely used in the medical field. The purpose of
作用機序
Ibuprofen lysine exerts its pharmacological effects by inhibiting COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ibuprofen lysine has a number of biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever by blocking the transmission of pain signals and reducing the production of cytokines. Ibuprofen lysine has been shown to have a number of other effects as well, including antiplatelet activity and the ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
Ibuprofen lysine has a number of advantages for use in lab experiments. It is widely available and relatively inexpensive. It is also well-studied and has a known mechanism of action. However, there are some limitations to its use. Ibuprofen lysine can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine. One area of interest is the development of new NSAIDs that are more selective for COX-2 enzymes. COX-2 enzymes are involved in the inflammatory response, but their inhibition has been associated with an increased risk of cardiovascular events. Another area of interest is the use of 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine in the treatment of cancer. Ibuprofen lysine has been shown to induce apoptosis in cancer cells, and further research is needed to explore its potential as an anticancer agent.
Conclusion:
In conclusion, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine is a widely used NSAID that has been extensively studied in the scientific community. It is commonly used in research studies to investigate the mechanism of action of NSAIDs. Ibuprofen lysine exerts its pharmacological effects by inhibiting COX enzymes, which reduces inflammation, pain, and fever. Ibuprofen lysine has a number of biochemical and physiological effects, and has both advantages and limitations for use in lab experiments. There are a number of future directions for research on 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine, including the development of new NSAIDs and the use of 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine in the treatment of cancer.
合成法
Ibuprofen lysine can be synthesized by reacting 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol with lysine. The reaction takes place in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine, which is then purified by recrystallization.
科学的研究の応用
Ibuprofen lysine has been extensively studied in the scientific community. It is commonly used in research studies to investigate the mechanism of action of NSAIDs. Ibuprofen lysine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX enzymes, 2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol lysine reduces inflammation, pain, and fever.
特性
製品名 |
2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
2-methyl-2-[(4-propan-2-ylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-11(2)13-7-5-12(6-8-13)9-15-14(3,4)10-16/h5-8,11,15-16H,9-10H2,1-4H3 |
InChIキー |
SUQDTCXNONQBKD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)(C)CO |
正規SMILES |
CC(C)C1=CC=C(C=C1)CNC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)

![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)
![Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)
![2-methoxy-N-[2-(2-methylphenoxy)ethyl]-2-phenylacetamide](/img/structure/B249492.png)
![1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B249493.png)
![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)
![5-[(2-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B249498.png)


![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)